Cas no 2231670-15-6 ((2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol)

2231670-15-6 structure
Nome del prodotto:(2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol
Numero CAS:2231670-15-6
MF:C17H19NO
MW:253.338864564896
MDL:MFCD31705444
CID:5223286
(2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol
-
- MDL: MFCD31705444
- Inchi: 1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3/t13-,16?/m0/s1
- Chiave InChI: RVJIUWJMJDLQIP-KNVGNIICSA-N
- Sorrisi: N1(C(C2=CC=CC=C2)C2=CC=CC=C2)CC(O)[C@@H]1C
(2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM389365-5g |
(2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol |
2231670-15-6 | 95%+ | 5g |
$1958 | 2023-03-10 | |
Chemenu | CM389365-1g |
(2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol |
2231670-15-6 | 95%+ | 1g |
$649 | 2023-03-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101140-500MG |
(2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol |
2231670-15-6 | 95% | 500MG |
¥ 2,904.00 | 2023-03-14 | |
Advanced ChemBlocks | P50112-1G |
(2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol |
2231670-15-6 | 97% | 1G |
$1,020 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1549011-500mg |
(2S)-1-benzhydryl-2-methylazetidin-3-ol |
2231670-15-6 | 98% | 500mg |
¥8955 | 2023-03-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101140-1g |
(2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol |
2231670-15-6 | 95% | 1g |
¥4349.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101140-5g |
(2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol |
2231670-15-6 | 95% | 5g |
¥13047.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101140-500.0mg |
(2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol |
2231670-15-6 | 95% | 500.0mg |
¥2904.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101140-250MG |
(2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol |
2231670-15-6 | 95% | 250MG |
¥ 1,742.00 | 2023-03-14 | |
Chemenu | CM389365-500mg |
(2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol |
2231670-15-6 | 95%+ | 500mg |
$519 | 2023-03-10 |
(2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol Letteratura correlata
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
2231670-15-6 ((2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol) Prodotti correlati
- 1094446-12-4(5-ethoxy-1-(furan-2-yl)pentane-1,3-dione)
- 1152822-12-2(3-Methyl-4-(4-methyl-1-piperidinyl)aniline)
- 2173613-53-9(4-{2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl}morpholine-3-carbonitrile)
- 1806478-33-0(2-Ethoxy-4-nitrophenylpropanoic acid)
- 2172243-10-4(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}oxolane-3-carboxylic acid)
- 2306262-40-6(3-(fluoromethyl)piperidin-3-ol hydrochloride)
- 1119450-88-2(4-5-(Chloromethyl)-1,2,4-oxadiazol-3-yl-benzoyl chloride)
- 1805411-20-4(2-Bromo-6-(difluoromethyl)-3-hydroxypyridine-5-carboxylic acid)
- 400077-77-2(1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 869080-32-0(methyl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:2231670-15-6)(2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol

Purezza:99%/99%/99%/99%
Quantità:250.0mg/500.0mg/1.0g/5.0g
Prezzo ($):218.0/364.0/545.0/1635.0